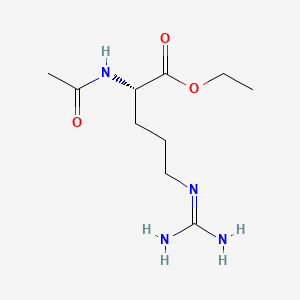
Ac-Arg-Oet-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ethyl N2-acetyl-L-argininate involves the reaction of ethyl chloroacetate with L-arginine in the presence of a base. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Ethyl N2-acetyl-L-argininate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form L-arginine and ethyl acetate.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides and reduction to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ethyl N2-acetyl-L-argininate has several scientific research applications:
作用機序
The mechanism of action of Ethyl N2-acetyl-L-argininate involves its interaction with various molecular targets and pathways. It is believed to modulate the activity of enzymes involved in nitric oxide synthesis, thereby influencing nitric oxide levels in the body . This modulation can have various physiological effects, including vasodilation and improved blood flow .
類似化合物との比較
Ethyl N2-acetyl-L-argininate can be compared with other n-acyl-alpha amino acids and derivatives. Similar compounds include:
N-acetyl-L-arginine: Shares a similar structure but lacks the ethoxy group.
Ethyl N2-acetyl-L-lysinate: Another derivative with a similar backbone but different side chains.
The uniqueness of Ethyl N2-acetyl-L-argininate lies in its specific structure, which imparts distinct chemical and biological properties .
特性
CAS番号 |
56296-83-4 |
|---|---|
分子式 |
C10H20N4O3 |
分子量 |
244.29 g/mol |
IUPAC名 |
ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C10H20N4O3/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13)/t8-/m0/s1 |
InChIキー |
VAPHLLYHDMUQSW-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
正規SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


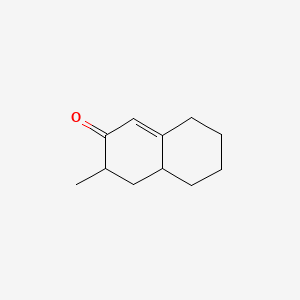
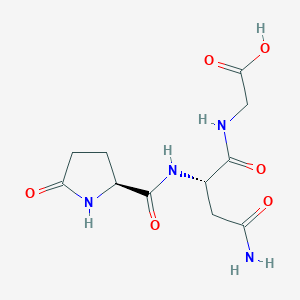
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
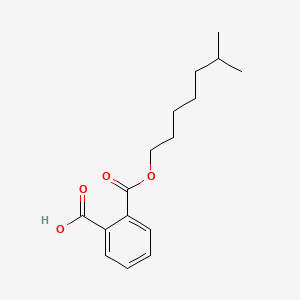
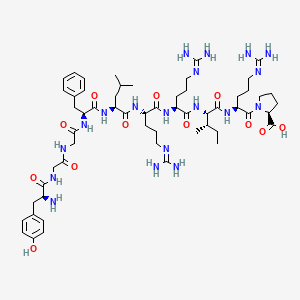
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
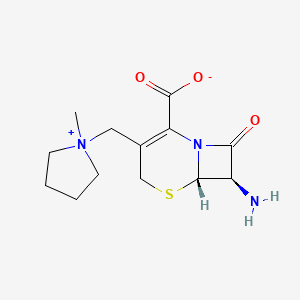
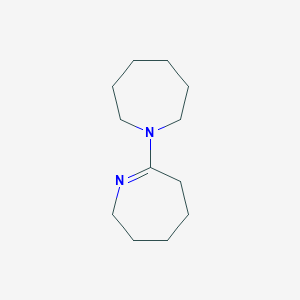
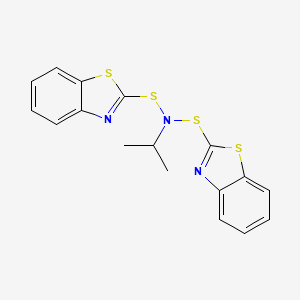
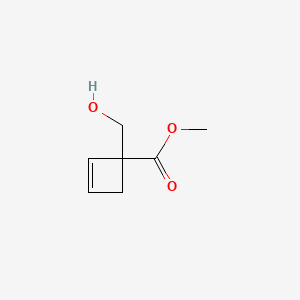
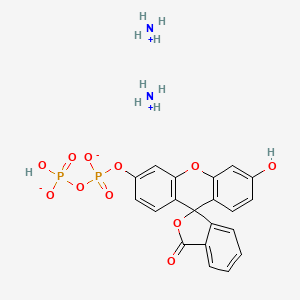
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
